Pki-aphe

Beschreibung

These compounds typically exhibit high selectivity for ATP-binding pockets of kinases, disrupting phosphorylation-dependent signaling cascades .

Key structural features of PKI-type inhibitors include:

- Pyrrolo[2,3-d]pyrimidine core: Found in PKI-166, enabling hydrogen bonding with kinase active sites.

- Urea-linked morpholino triazine groups: Present in PKI-179, enhancing solubility and mTOR affinity .

Eigenschaften

CAS-Nummer |

122756-41-6 |

|---|---|

Molekularformel |

C80H129N31O24 |

Molekulargewicht |

1909.1 g/mol |

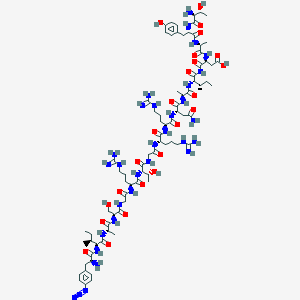

IUPAC-Name |

(3S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-azidophenyl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C80H129N31O24/c1-10-36(3)60(107-66(124)47(81)29-43-18-22-45(23-19-43)110-111-90)76(134)98-39(6)64(122)105-54(35-112)67(125)94-33-56(117)100-49(16-13-27-92-79(86)87)70(128)108-62(42(9)114)75(133)95-34-57(118)99-48(15-12-26-91-78(84)85)68(126)101-50(17-14-28-93-80(88)89)69(127)103-52(31-55(82)116)72(130)97-40(7)65(123)106-61(37(4)11-2)77(135)109-73(131)53(32-58(119)120)102-63(121)38(5)96-71(129)51(104-74(132)59(83)41(8)113)30-44-20-24-46(115)25-21-44/h18-25,36-42,47-54,59-62,112-115H,10-17,26-35,81,83H2,1-9H3,(H2,82,116)(H,94,125)(H,95,133)(H,96,129)(H,97,130)(H,98,134)(H,99,118)(H,100,117)(H,101,126)(H,102,121)(H,103,127)(H,104,132)(H,105,122)(H,106,123)(H,107,124)(H,108,128)(H,119,120)(H4,84,85,91)(H4,86,87,92)(H4,88,89,93)(H,109,131,135)/t36-,37-,38-,39-,40-,41+,42+,47-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-/m0/s1 |

InChI-Schlüssel |

FLJKGOMXFGAKRA-ALJWVBQFSA-N |

SMILES |

CCC(C)C(C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)N=[N+]=[N-])N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)N=[N+]=[N-])N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)N=[N+]=[N-])N |

Andere CAS-Nummern |

122756-41-6 |

Synonyme |

4-azidophenylalanine(10)PKI (6-22)amide 4-N3-Phe(10)-PKI (6-22)NH2 PKI (6-22)amide, 4-azido-Phe(10)- PKI-APHE protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Coupling: The amino acids are coupled to the resin using activating agents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid, water, and scavengers like triisopropylsilane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The purification of the synthesized peptide is achieved through high-performance liquid chromatography, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro derivatives.

Reduction: The azido group can be reduced to form amines.

Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction: Reagents like triphenylphosphine or stannous chloride are used under controlled conditions.

Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts like copper(I) iodide.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- has a wide range of applications in scientific research:

Chemistry: Used as a tool to study protein kinase activity and inhibition.

Biology: Employed in cellular signaling studies to understand the role of protein kinases in various biological processes.

Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase activity is dysregulated.

Industry: Utilized in the development of kinase inhibitors for pharmaceutical applications.

Wirkmechanismus

The compound exerts its effects by binding to the catalytic subunit of cyclic adenosine monophosphate-dependent protein kinase. This binding displaces the regulatory subunit, thereby inhibiting the kinase activity. The molecular targets include the active site of the kinase, and the pathways involved are primarily related to cyclic adenosine monophosphate signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares Pki-aphe (inferred properties) with structurally and functionally analogous PKI inhibitors:

Structural Comparison

- PKI-166 : Features a pyrrolo[2,3-d]pyrimidine scaffold with a 4-hydroxyphenyl substituent, critical for hydrogen bonding with kinase active sites. The (R)-1-phenylethylamine group enhances stereoselective binding .

- PKI-179: Incorporates a urea bridge connecting aromatic and morpholino triazine moieties, optimizing interactions with PI3K’s hydrophobic cleft. The triazine ring facilitates π-π stacking with mTOR’s catalytic domain .

- PF-05212384 (PKI-587): Combines a dimethylaminopiperidine group with a urea-triazine backbone, achieving dual PI3K/mTOR inhibition. Its extended alkyl chain improves membrane permeability .

Functional Efficacy

- Target Selectivity: PKI-166 shows specificity for EGFR-family kinases, with IC₅₀ values in the nanomolar range (exact data unavailable in provided evidence) . PKI-179 and PF-05212384 exhibit broader activity against PI3K isoforms (α, β, γ, δ) and mTORC1/2, making them suitable for combating drug-resistant cancers .

- Pharmacokinetics: PKI-179’s morpholino groups enhance aqueous solubility (>10 mg/mL), favoring intravenous administration. PF-05212384’s lipophilic profile supports oral bioavailability, as evidenced by Phase I clinical trials .

Clinical and Preclinical Data

- PF-05212384 : Advanced to Phase II trials for metastatic breast cancer, showing synergistic effects with endocrine therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.